

Application Notes and Protocols for Pentavitin in 3D Human Skin Equivalent Models

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Compound of Interest

Compound Name: Pentavitin

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Introduction

Pentavitin®, with the INCI name Saccharide Isomerate, is a plant-derived carbohydrate complex renowned for its potent and long-lasting skin hydration properties. Its unique mechanism of action, which involves binding to keratin in the stratum corneum, creates a moisture reservoir that can last for up to 72 hours.[1][2] This makes it a compelling active ingredient for cosmetic and dermatological applications aimed at improving skin hydration and reinforcing the skin barrier. Three-dimensional (3D) human skin equivalent (HSE) models, which closely mimic the structure and function of native human skin, provide a powerful in vitro platform for substantiating the efficacy of such ingredients.[3][4]

These application notes provide detailed protocols for utilizing **Pentavitin** in 3D HSE models to assess its effects on skin hydration, barrier function, and relevant molecular markers.

Mechanism of Action

Pentavitin's primary mechanism is its ability to bind to the ϵ -amino group of lysine in the keratin of corneocytes, forming a stable complex that is not easily washed away.[2] This creates a "moisture magnet" effect, drawing and retaining water in the outermost layer of the skin. Beyond this physical mechanism, studies on keratinocyte cultures have revealed that Saccharide Isomerate stimulates the gene expression of key markers for skin barrier function and hydration.[2] These include:

- Filaggrin (FLG): A protein crucial for the formation of the cornified envelope and the production of Natural Moisturizing Factors (NMFs).
- Loricrin (LOR): A major protein component of the cornified envelope, essential for skin barrier integrity.
- Hyaluronan Synthase-3 (HAS3): An enzyme responsible for the synthesis of hyaluronic acid, a key molecule for skin hydration.[2]
- Acid Sphingomyelinase: An enzyme involved in the synthesis of ceramides, which are critical lipid components of the skin barrier.[2]

Experimental Protocols

The following protocols are designed for commercially available Reconstructed Human Epidermis (RHE) or Full-Thickness Skin (FTS) models.

Protocol 1: Assessment of Skin Hydration and Barrier Function

Objective: To evaluate the effect of **Pentavitin** on transepidermal water loss (TEWL) and tissue viability in a 3D HSE model.

Materials:

- 3D Human Skin Equivalent Models (e.g., EpiDerm™, SkinEthic™ RHE)
- Assay Medium (provided by the HSE model manufacturer)
- **Pentavitin** (Saccharide Isomerate) stock solution (sterile, aqueous)
- Phosphate Buffered Saline (PBS), sterile
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Isopropanol or other formazan solubilization solution
- TEWL measurement device with an appropriate probe for in vitro use (e.g., VapoMeter)

Procedure:

- **Model Equilibration:** Upon receipt, place the HSE models in a 6-well or 12-well plate with the provided assay medium and equilibrate in a humidified incubator at 37°C with 5% CO₂ for 24 hours.
- **Preparation of Test Solutions:** Prepare dilutions of **Pentavitin** in the assay medium or a suitable vehicle (e.g., PBS) to achieve final concentrations of 1%, 3%, and 5% (w/v). Include a vehicle-only control.
- **Topical Application:**
 - Carefully remove the medium from the apical surface of the HSE models.
 - Apply a defined volume (e.g., 20-50 µL) of the **Pentavitin** solutions or vehicle control directly onto the surface of the stratum corneum.
 - Incubate for 24 to 72 hours. For long-term studies, re-apply the test substance every 24 hours, after a gentle wash with PBS.
- **TEWL Measurement:**
 - At the end of the incubation period (e.g., 24, 48, and 72 hours), measure the TEWL from the surface of the HSE models according to the instrument manufacturer's instructions. Allow the tissues to equilibrate to room temperature for 15-30 minutes before measurement.
- **MTT Assay for Tissue Viability:**
 - After the final TEWL measurement, wash the tissues with PBS.
 - Transfer the tissues to a new plate containing MTT solution (e.g., 0.5-1 mg/mL in medium) and incubate for 3 hours.
 - After incubation, carefully remove the MTT solution and extract the formazan crystals by submerging the tissues in isopropanol and shaking for at least 2 hours.

- Read the absorbance of the formazan solution at 570 nm using a plate reader. Calculate the percentage of viability relative to the vehicle control.

Protocol 2: Gene Expression Analysis of Barrier-Related Markers

Objective: To quantify the effect of **Pentavitin** on the mRNA expression of key skin barrier and hydration genes.

Materials:

- HSE models treated as described in Protocol 1.
- RNA lysis buffer (e.g., TRIzol®, RLT buffer)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (FLG, LOR, HAS3, TGM1) and a housekeeping gene (e.g., GAPDH, RPL13A).

Procedure:

- Treatment: Treat the HSE models with **Pentavitin** (e.g., 3% concentration) and a vehicle control for 24 to 48 hours as described in Protocol 1.
- RNA Extraction:
 - At the end of the treatment period, wash the tissues with PBS.
 - Harvest the tissues and place them in a tube with RNA lysis buffer.
 - Homogenize the tissue and extract total RNA using an appropriate kit according to the manufacturer's instructions.

- cDNA Synthesis:
 - Quantify the extracted RNA and assess its purity.
 - Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
- Quantitative PCR (qPCR):
 - Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
 - Analyze the data using the $\Delta\Delta C_t$ method to determine the fold change in gene expression in **Pentavitin**-treated tissues relative to the vehicle control.

Protocol 3: Immunohistochemical Analysis of Protein Expression

Objective: To visualize and semi-quantify the expression of key barrier proteins in the HSE models.

Materials:

- HSE models treated as described in Protocol 1.
- Formalin or other suitable fixative.
- Paraffin embedding reagents.
- Microtome.
- Primary antibodies (e.g., anti-Filaggrin, anti-Loricrin, anti-Hyaluronic Acid).
- Secondary antibodies (fluorescently or enzyme-conjugated).
- Mounting medium with a nuclear stain (e.g., DAPI).
- Fluorescence or light microscope.

Procedure:

- Treatment and Tissue Processing:
 - Treat the HSE models with **Pentavitin** (e.g., 3% concentration) and a vehicle control for 48 to 72 hours.
 - Fix the tissues in formalin, followed by dehydration and embedding in paraffin.
- Sectioning and Staining:
 - Cut thin sections (4-5 μm) of the paraffin-embedded tissues.
 - Deparaffinize and rehydrate the sections.
 - Perform antigen retrieval if necessary.
 - Block non-specific binding and incubate with primary antibodies overnight at 4°C.
 - Wash and incubate with the appropriate secondary antibodies.
 - Counterstain the nuclei and mount the coverslips.
- Microscopy and Analysis:
 - Visualize the stained sections using a microscope.
 - Capture images and analyze the intensity and localization of the protein expression in the different epidermal layers.

Data Presentation

Table 1: Quantitative Analysis of Pentavitin's Effect on Skin Barrier Function in a 3D HSE Model

Treatment Group	Concentration	Mean TEWL (g/m ² /h) ± SD	% Change in TEWL vs. Control	Mean Tissue Viability (%) ± SD
Vehicle Control	-	Value	0%	100 ± Value
Pentavitin	1%	Value	Value	Value
Pentavitin	3%	Value	Value	Value
Pentavitin	5%	Value	Value	Value

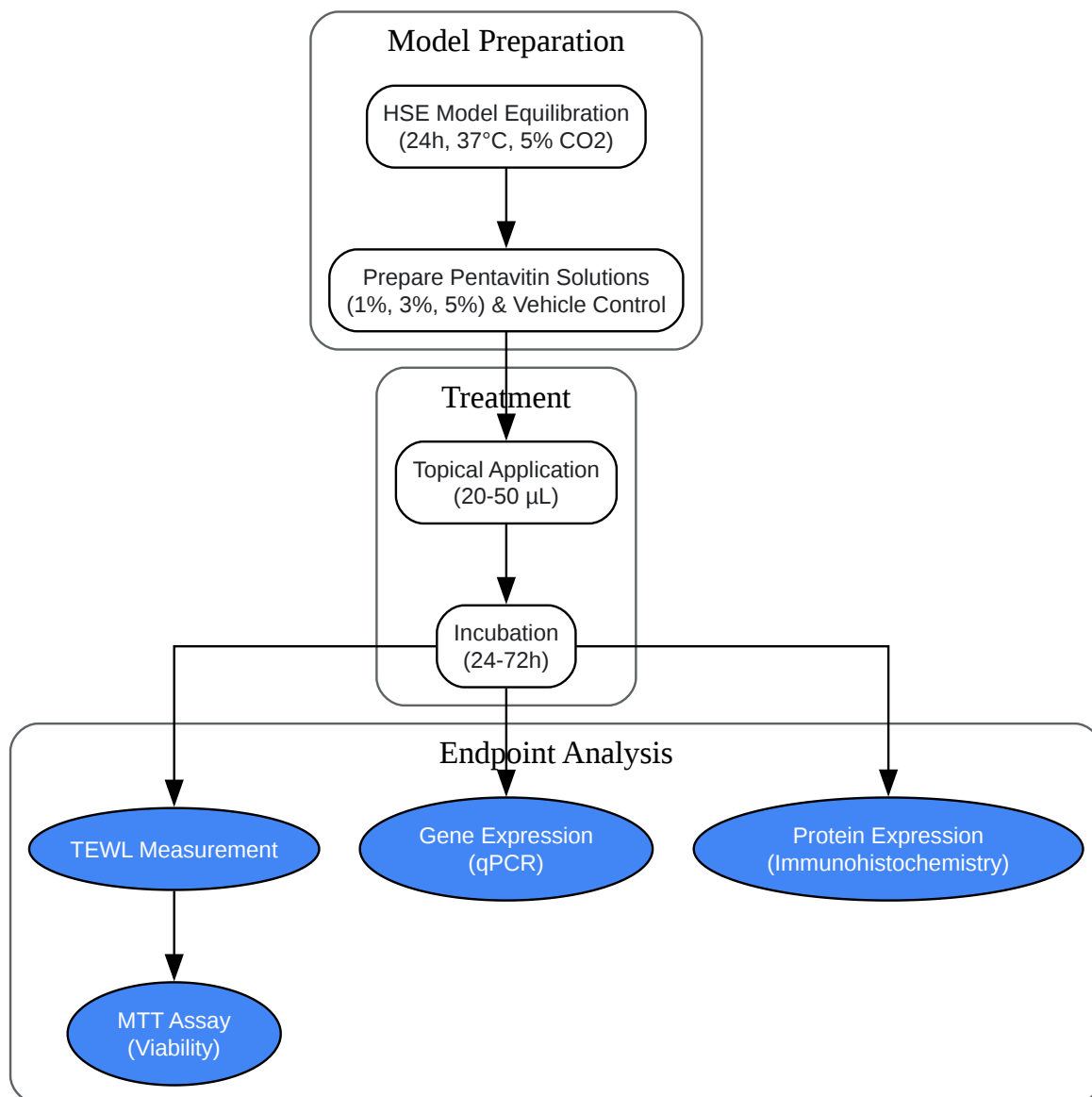
Note: Lower TEWL values indicate improved barrier function.

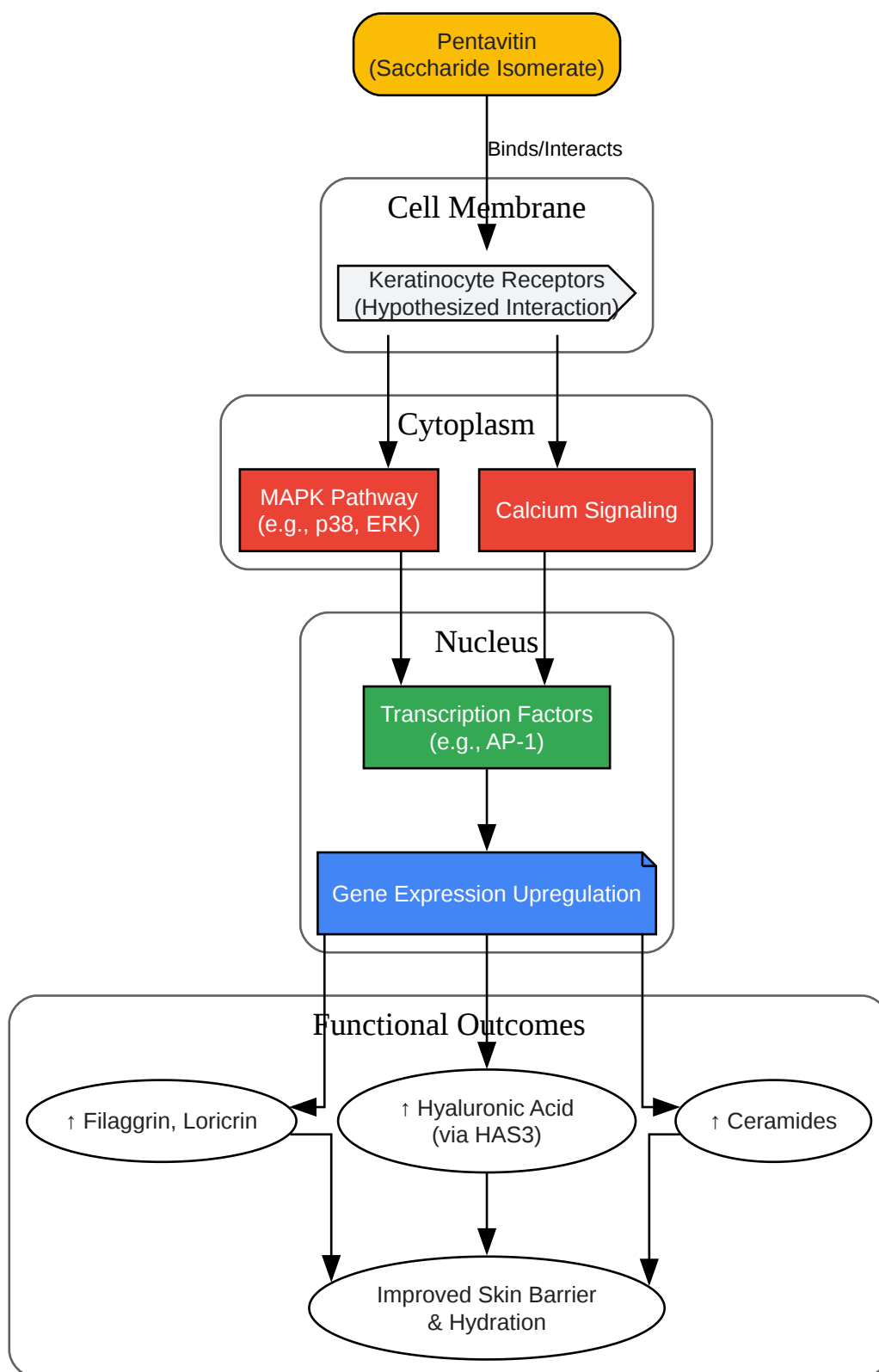
Table 2: Gene Expression Analysis in a 3D HSE Model Treated with 3% Pentavitin

Target Gene	Function	Mean Fold Change vs. Control ± SD	p-value
Filaggrin (FLG)	Skin Barrier, NMF Production	Value	Value
Loricrin (LOR)	Cornified Envelope Protein	Value	Value
Hyaluronan Synthase 3 (HAS3)	Hyaluronic Acid Synthesis	Value	Value
Transglutaminase 1 (TGM1)	Cornified Envelope Cross-linking	Value	Value

Visualizations

Experimental Workflow





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